molecular formula C4H12N2O2 B11722769 (2,2-Dimethoxyethyl)hydrazine

(2,2-Dimethoxyethyl)hydrazine

Cat. No.: B11722769
M. Wt: 120.15 g/mol
InChI Key: ITWNEQUUZKYVFR-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)hydrazine is an organic compound with the molecular formula C4H12N2O2 It is a derivative of hydrazine, characterized by the presence of two methoxy groups attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)hydrazine typically involves the reaction of ethyl hydrazine with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, replacing one of the methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products:

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Yields simpler hydrazine derivatives.

    Substitution: Results in various substituted hydrazine compounds.

Scientific Research Applications

(2,2-Dimethoxyethyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)hydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter biological activity. The pathways involved include nucleophilic addition and substitution reactions, which can result in the formation of stable adducts.

Comparison with Similar Compounds

    Hydrazine: A simpler derivative with broader applications but higher toxicity.

    Dimethylhydrazine: Similar in structure but with different reactivity and applications.

    Methoxyethylhydrazine: Shares the methoxy group but differs in the position and number of substituents.

Uniqueness: (2,2-Dimethoxyethyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its dual methoxy groups provide steric hindrance and electronic effects that differentiate it from other hydrazine derivatives.

Properties

Molecular Formula

C4H12N2O2

Molecular Weight

120.15 g/mol

IUPAC Name

2,2-dimethoxyethylhydrazine

InChI

InChI=1S/C4H12N2O2/c1-7-4(8-2)3-6-5/h4,6H,3,5H2,1-2H3

InChI Key

ITWNEQUUZKYVFR-UHFFFAOYSA-N

Canonical SMILES

COC(CNN)OC

Origin of Product

United States

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